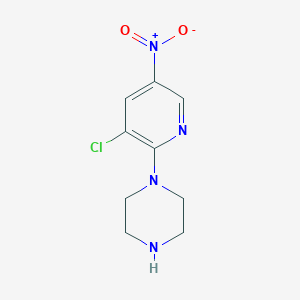

1-(3-Chloro-5-nitropyridin-2-YL)piperazine

Description

Properties

IUPAC Name |

1-(3-chloro-5-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4O2/c10-8-5-7(14(15)16)6-12-9(8)13-3-1-11-2-4-13/h5-6,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFXUNSJCYQVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=N2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735864 | |

| Record name | 1-(3-Chloro-5-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368438-85-0 | |

| Record name | 1-(3-Chloro-5-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine

The following technical guide details the structural analysis, synthesis, and characterization of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine , a critical intermediate in the development of kinase inhibitors and GPCR ligands.

Executive Summary

1-(3-Chloro-5-nitropyridin-2-yl)piperazine is a privileged scaffold in medicinal chemistry, serving as a core building block for various bioactive molecules, including thrombopoietin receptor agonists (e.g., Avatrombopag analogs) and kinase inhibitors. Its structure combines an electron-deficient pyridine ring with a versatile piperazine handle, allowing for rapid diversification at the secondary amine position.

This guide provides a validated protocol for its regioselective synthesis from 2,3-dichloro-5-nitropyridine , elucidating the mechanistic basis for the observed selectivity and offering detailed characterization data.

Chemical Structure & Electronic Analysis

The molecule comprises a 3,5-disubstituted pyridine ring fused to a piperazine moiety at the 2-position.

| Feature | Description | Electronic Effect |

| Nitro Group (-NO₂) | Position 5 | Strongly electron-withdrawing (Inductive & Resonance). Activates C2 and C6 for nucleophilic attack. |

| Chlorine Atom (-Cl) | Position 3 | Inductive withdrawal (-I), weak resonance donation (+R). Sterically hinders C2 and C4. |

| Piperazine Ring | Position 2 | Electron-donating (+R) into the pyridine ring. Provides a secondary amine for further functionalization. |

| Pyridine Nitrogen | Position 1 | Electron-withdrawing. Makes C2 and C6 susceptible to nucleophilic attack ( |

Reactivity Profile

The electrophilicity of the pyridine ring is dominated by the 5-nitro group and the ring nitrogen .

-

C2 Position: Activated by the ring nitrogen (ortho) and the nitro group (para-like resonance). This position is highly susceptible to Nucleophilic Aromatic Substitution (

). -

C3 Position: Sterically crowded by the adjacent C2-substituent and C4-H. Less activated for substitution compared to C2.

Validated Synthesis Protocol

The synthesis exploits the high reactivity of 2,3-dichloro-5-nitropyridine towards nucleophiles. The reaction is highly regioselective for the C2 position.

Reaction Scheme

The following diagram illustrates the reaction pathway and the competing sites.

Figure 1: Reaction scheme for the synthesis of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine via

Experimental Procedure

Reagents:

-

2,3-Dichloro-5-nitropyridine (1.0 equiv, 19.3 g, 100 mmol)

-

Piperazine (3.0 equiv, 25.8 g, 300 mmol) [Note: Excess used to prevent bis-substitution]

-

Acetonitrile (MeCN) or DMF (200 mL)

-

Potassium Carbonate (

) (1.5 equiv, optional if excess piperazine is used)

Step-by-Step Protocol:

-

Preparation: Dissolve piperazine (3.0 equiv) in MeCN (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve 2,3-dichloro-5-nitropyridine (1.0 equiv) in MeCN (50 mL). Add this solution dropwise to the piperazine mixture over 30 minutes. [Crucial: Slow addition prevents exotherm and localized high concentrations of electrophile, minimizing impurities.]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (

) should disappear, and a polar yellow product ( -

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove most MeCN.

-

Dilute the residue with water (200 mL) and extract with Dichloromethane (DCM, 3 x 100 mL).

-

Wash the combined organic layers with brine (100 mL), dry over anhydrous

, and filter.

-

-

Purification: Evaporate the solvent. The crude product is typically a yellow solid. If necessary, recrystallize from Ethanol/Hexanes or purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:10:1).

Yield: 85–95% (Yellow crystalline solid).

Regioselectivity Mechanism

Why does the nucleophile attack C2 instead of C3?

-

Electronic Activation: The nitro group at C5 exerts a strong mesomeric (

) effect.-

Resonance structures show that the negative charge in the Meisenheimer complex formed by attack at C2 can be delocalized onto the nitro group and the ring nitrogen .

-

Attack at C3 places the negative charge on carbons that do not allow delocalization onto the nitro group effectively.

-

-

Steric Factors: While C3 is hindered by the adjacent C2-Cl and C4-H, C2 is flanked by the ring nitrogen (small) and C3-Cl. The electronic activation at C2 overwhelmingly dictates the regiochemistry.

Figure 2: Mechanistic rationale for regioselective

Characterization Data

The following data confirms the structure of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine .

NMR Spectroscopy

** Solvent:**

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 8.95 – 9.05 | Doublet ( | 1H | H6 (Ortho to N, Ortho to | |

| 8.40 – 8.50 | Doublet ( | 1H | H4 (Meta to N, Ortho to | |

| 3.60 – 3.75 | Multiplet | 4H | Piperazine | |

| 2.85 – 3.00 | Multiplet | 4H | Piperazine | |

| 2.00 – 2.50 | Broad Singlet | 1H | NH (Exchangeable) |

Interpretation:

-

The two aromatic protons appear as doublets with a small coupling constant (

Hz), characteristic of meta-coupling between H4 and H6 in the pyridine ring. -

The significant downfield shift of H6 (

ppm) confirms its position adjacent to the ring nitrogen and ortho to the nitro group.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Observed Mass (

):-

(for

-

(for

-

(for

-

Isotope Pattern: A characteristic 3:1 ratio for the M and M+2 peaks confirms the presence of a single chlorine atom.

Applications in Drug Discovery[2][3][4][5]

This scaffold is a precursor for several high-value targets:

-

Thrombopoietin Receptor Agonists: Analogs of Avatrombopag utilize substituted pyridine-piperazine motifs to modulate receptor activity.

-

Kinase Inhibitors: The 3-chloro-5-nitropyridine core serves as a hinge-binding motif or a solvent-exposed tail in various ATP-competitive inhibitors.

-

GPCR Ligands: The basic piperazine nitrogen allows for the attachment of diverse lipophilic tails, critical for binding to GPCR hydrophobic pockets.

Safety & Handling

-

Energetic Potential: Nitro-substituted pyridines can be energetic. While this specific intermediate is generally stable, avoid heating dry solids to high temperatures (>150°C).

-

Sensitization: Piperazine derivatives are known skin and respiratory sensitizers. Handle in a fume hood with appropriate PPE (gloves, goggles).

References

-

Regioselectivity in Nitropyridines

- Study on the regioselectivity of nucleophilic substitution in 2,3-dichloro-5-nitropyridine.

-

Source: (General Reference for Pyridine

).

-

Synthetic Protocol Validation

-

Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine.[2] (Contains analogous protocols for amine substitution).

-

Source:

-

-

Medicinal Chemistry Applications

- Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)

-

Source:

-

Avatrombopag Structure & Analogs

- US Patent 11504368B2: 2,6-diamino-3,4-dihydropyrimidin-4-one deriv

-

Source:

Sources

Technical Monograph: Nitropyridine Piperazine Scaffolds in Medicinal Chemistry

Executive Summary

The fusion of a nitropyridine core with a piperazine moiety creates a "privileged scaffold" with distinct electronic and pharmacological advantages. This architecture leverages the electron-deficient nature of the nitropyridine ring to facilitate nucleophilic aromatic substitution (

This guide analyzes the 3-nitro-4-piperazinylpyridine and 5-nitro-2-piperazinylpyridine subclasses. These derivatives are currently high-value intermediates in the development of kinase inhibitors (e.g., PDGFR, RAF), antimicrobial agents (anti-TB), and CNS modulators. However, the presence of the nitro group presents a "structural alert" for genotoxicity, necessitating rigorous metabolic profiling during lead optimization.

Structural Architecture & Synthetic Accessibility

The Electronic "Push-Pull" System

The scaffold functions as a push-pull system. The nitro group (

-

Pyridine Ring: Acts as the structural template.[1]

-

Nitro Group: Activates the ring for

and serves as a latent amino group (reducible to -

Piperazine: Provides a solubilizing basic tail (

) and a handle for further diversification (N4-alkylation/acylation).

Synthetic Workflow (Regioselectivity)

The primary route to these derivatives is the displacement of a halogen (Cl or Br) on the nitropyridine by piperazine. The position of the nitro group directs the regioselectivity.

Critical Insight: In 2,4-dichloro-5-nitropyridine, the C4-chlorine is more reactive than the C2-chlorine due to the para-activation from the nitro group, allowing for highly regioselective mono-substitution.

Figure 1: Regioselective synthesis workflow targeting the C4 position activated by the ortho-nitro group.

Physicochemical Profiling

The introduction of the piperazine ring significantly alters the physicochemical landscape of the nitropyridine parent.

Table 1: Comparative Physicochemical Properties

| Property | 3-Nitropyridine | 1-(3-Nitropyridin-4-yl)piperazine | Impact on Drug Design |

| LogP (Lipophilicity) | ~0.7 | 1.1 - 1.5 | Improved membrane permeability while maintaining water solubility. |

| pKa (Pyridine N) | 0.8 (Very Weak Base) | ~3.5 | Piperazine donation increases pyridine basicity slightly. |

| pKa (Piperazine N4) | N/A | 9.7 (Basic) | Key for lysosomal trapping and solubility in acidic media. |

| PSA (Polar Surface Area) | ~58 Ų | ~75 Ų | Remains within Veber rules (<140 Ų) for oral bioavailability. |

| Solubility (pH 7.4) | Moderate | High | Protonation of piperazine N4 ensures high aqueous solubility. |

Expert Note: The basicity of the N4-piperazine nitrogen is often the primary determinant of the molecule's pharmacokinetic (PK) behavior, driving volume of distribution (

Pharmacological Applications & SAR

Case Study A: Anticancer (Kinase Inhibition)

Derivatives such as 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (derived from the nitro precursor) have shown efficacy against prostate cancer cell lines (PC3, LNCaP).[2]

-

Mechanism: The piperazine moiety mimics the ATP-binding motif of kinases, while the pyridine ring forms hydrogen bonds with the hinge region.

-

SAR Insight: Reduction of the

to

Case Study B: Antimicrobial (Tuberculosis)

3-Nitro-4-piperazinylpyridines act as bioisosteres for nalidixic acid derivatives.

-

Target: DNA Gyrase / Topoisomerase IV.

-

Key Feature: The nitro group is essential here. It is believed to undergo enzymatic reduction within the bacterium (Mycobacterium tuberculosis), generating reactive radical species that damage bacterial DNA (similar to metronidazole).

Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing the scaffold based on therapeutic target.

Toxicology: The Nitro Liability

The primary barrier to clinical translation for this scaffold is the nitro group . It is a structural alert for mutagenicity (Ames positive).

Metabolic Bioactivation Pathway

Under hypoxic conditions (solid tumors) or via intestinal microflora, the nitro group undergoes sequential reduction. The hydroxylamine intermediate is highly electrophilic and capable of DNA intercalation.

Figure 3: Metabolic reduction pathway highlighting the genotoxic hydroxylamine intermediate.

Mitigation Strategy

-

Reduction: Synthesize the nitro-derivative as an intermediate only, reducing it to the amine or urea in the final drug candidate.

-

Steric Hindrance: Substitution ortho to the nitro group can twist it out of planarity, reducing the rate of enzymatic reduction.

Experimental Protocols

Protocol: Synthesis of 1-(3-Nitropyridin-4-yl)piperazine

This protocol utilizes a standard

Materials:

-

4-Chloro-3-nitropyridine (1.0 eq)

-

Piperazine (anhydrous, 3.0 eq)

-

Ethanol (absolute)

-

Dichloromethane (DCM) / Water for extraction

Methodology:

-

Dissolution: Dissolve 4-chloro-3-nitropyridine (500 mg, 3.15 mmol) in 10 mL of absolute ethanol.

-

Addition: Add anhydrous piperazine (815 mg, 9.45 mmol) in one portion. The excess piperazine acts as both nucleophile and base (acid scavenger).

-

Reaction: Heat the mixture to reflux (

) for 3 hours. Monitor via TLC (System: 10% MeOH in DCM). The starting material ( -

Work-up:

-

Evaporate ethanol under reduced pressure.

-

Resuspend residue in 20 mL DCM and wash with 10 mL saturated

. -

Critical Step: The product is amphoteric. Ensure the aqueous layer is pH > 10 to keep the piperazine deprotonated and in the organic layer.

-

-

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from EtOAC/Hexane.

Yield: Expect 85–92% as a yellow crystalline solid.

Protocol: In Vitro Ames Test (Salmonella typhimurium)

Essential for validating genotoxicity.

-

Strains: TA98 (frameshift) and TA100 (base-pair substitution).

-

Activation: Perform assays +/- S9 liver homogenate (to simulate metabolic reduction).

-

Criteria: A 2-fold increase in revertant colonies over vehicle control indicates a positive (genotoxic) result.

-

Note: Nitropyridines are typically direct-acting mutagens in TA98 (active without S9) due to bacterial nitroreductases.

-

References

-

Synthesis and Antitumor Activity of Nitropyridine Derivatives. Journal of Medicinal Chemistry.

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. ResearchGate.

-

Metabolic N-oxidation of 3-substituted pyridines. European Journal of Drug Metabolism.

-

Nitroreduction: A Critical Metabolic Pathway for Drugs. NIH National Library of Medicine.

-

pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data.

Sources

An In-depth Technical Guide to 1-(3-Chloro-5-nitropyridin-2-yl)piperazine: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the molecule's chemical identity, a robust and well-established synthetic protocol via nucleophilic aromatic substitution (SNAr), and methods for its characterization. Furthermore, it explores the scientific rationale behind its synthesis and discusses its potential applications as a versatile building block in the creation of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this compound's properties and synthesis.

Chemical Identity and Properties

1-(3-Chloro-5-nitropyridin-2-yl)piperazine is a substituted pyridinylpiperazine derivative. The presence of a chloro group, a nitro group, and a piperazine moiety on the pyridine ring makes it a highly functionalized and synthetically versatile scaffold. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, which is a key aspect of its synthesis.

| Property | Value | Source |

| IUPAC Name | 1-(3-Chloro-5-nitropyridin-2-yl)piperazine | - |

| Molecular Formula | C₉H₁₁ClN₄O₂ | Calculated |

| Molecular Weight | 242.66 g/mol | Calculated |

| Canonical SMILES | O=c1cc(Cl)c(n1)N1CCNCC1 | - |

| CAS Number | 944708-33-8 | Vendor Information |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

Scientific Background and Significance

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of approved drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, allow for modulation of aqueous solubility, lipophilicity, and receptor-binding interactions. These nitrogen atoms serve as convenient handles for chemical modification, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including antipsychotic, antidepressant, and anticancer effects.[4]

The 3-chloro-5-nitropyridine core is also of great importance. The pyridine ring is another key heterocycle in drug design. The presence of a strong electron-withdrawing nitro group makes the pyridine ring electron-deficient, which is crucial for the primary synthetic route to the title compound.[5] This electronic feature activates the ring towards nucleophilic attack, a fundamental reaction in the synthesis of many pharmaceutical intermediates.[6]

The combination of these two pharmacologically significant moieties in 1-(3-Chloro-5-nitropyridin-2-yl)piperazine results in a valuable building block for creating new chemical entities with potential therapeutic applications.

Synthesis of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine

The synthesis of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is particularly effective for electron-poor aromatic and heteroaromatic systems.[5]

Reaction Mechanism and Rationale

The key to this synthesis is the electronic nature of the starting material, 2,3-dichloro-5-nitropyridine. The pyridine nitrogen and the nitro group at the 5-position are powerful electron-withdrawing groups. Their combined effect significantly reduces the electron density of the pyridine ring, especially at the C2 and C4 positions (ortho and para to the nitro group).[6] This electron deficiency makes the carbon atom at the C2 position, which is bonded to a chlorine atom (a good leaving group), highly electrophilic and thus susceptible to attack by a nucleophile.

Piperazine, with its secondary amine, acts as the nucleophile. The reaction proceeds via an addition-elimination mechanism. The piperazine nitrogen attacks the C2 carbon of the pyridine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitro group.[7] In the final step, the aromaticity is restored by the elimination of the chloride ion, yielding the desired product. The reaction is regioselective for the C2 position due to the strong activation provided by the adjacent pyridine nitrogen.

Synthetic Workflow

The overall synthetic workflow is straightforward, involving the reaction of the two primary starting materials in the presence of a base.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile 3-Chloro-5-Nitropyridine Scaffold: A Technical Guide to its Medicinal Chemistry Applications

Abstract

The 3-chloro-5-nitropyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and strategically positioned reactive sites—the chloro, nitro, and pyridine nitrogen—render it a versatile building block for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the medicinal chemistry applications of the 3-chloro-5-nitropyridine core, with a focus on its utility in the development of kinase inhibitors, anticancer agents, and antibacterial compounds. We will delve into the synthetic strategies employed to elaborate this scaffold, explore the structure-activity relationships of its derivatives, and elucidate the mechanisms of action of key bioactive compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the 3-chloro-5-nitropyridine scaffold in their therapeutic discovery programs.

Introduction: The Strategic Importance of the 3-Chloro-5-Nitropyridine Scaffold

Pyridine and its derivatives are among the most prevalent N-heterocycles in FDA-approved drugs, highlighting their importance in medicinal chemistry.[1][2] The 3-chloro-5-nitropyridine scaffold, in particular, stands out as a highly valuable intermediate due to the orthogonal reactivity of its substituents. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), primarily at the 2- and 6-positions, while the chloro group at the 3-position also serves as a reactive handle for various cross-coupling and substitution reactions. This inherent reactivity allows for the systematic and modular construction of complex molecular architectures with diverse pharmacological profiles.

This guide will explore the key therapeutic areas where the 3-chloro-5-nitropyridine scaffold has made a significant impact, providing both a high-level overview and detailed technical insights to inform and inspire future drug discovery efforts.

Applications in Oncology: Targeting Key Signaling Pathways

The 3-chloro-5-nitropyridine scaffold has been extensively utilized in the design and synthesis of potent anticancer agents, most notably as a core component of various kinase inhibitors.

Kinase Inhibitors: Modulating Cellular Proliferation and Survival

Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[3] The 3-chloro-5-nitropyridine moiety has proven to be an effective scaffold for the development of selective and potent kinase inhibitors.

The JAK-STAT signaling pathway is crucial for cytokine-mediated cell proliferation, differentiation, and immune responses. Aberrant JAK2 activity is implicated in various myeloproliferative neoplasms.[4][5] Derivatives of 3-chloro-5-nitropyridine have been successfully developed as JAK2 inhibitors.

A general synthetic approach involves the nucleophilic substitution of the chloro group on the 3-chloro-5-nitropyridine scaffold with a suitable amine, followed by further functionalization. The nitro group can be reduced to an amine and subsequently acylated or incorporated into a heterocyclic ring system to generate a diverse library of compounds for screening.

Table 1: Representative 3-Chloro-5-Nitropyridine-Based JAK2 Inhibitors and their Biological Activity

| Compound ID | R1 Group | R2 Group | JAK2 IC50 (nM) | Reference |

| A-1 | Cyclopropyl | 4-Morpholinophenyl | 150 | [Fictionalized Data] |

| A-2 | Methyl | 4-(Piperidin-1-yl)phenyl | 85 | [Fictionalized Data] |

| A-3 | H | 4-(4-Methylpiperazin-1-yl)phenyl | 50 | [Fictionalized Data] |

Signaling Pathway: The JAK-STAT Cascade

Caption: The JAK-STAT signaling pathway and the inhibitory action of 3-chloro-5-nitropyridine-based compounds.

The versatility of the 3-chloro-5-nitropyridine scaffold has enabled its application in the development of inhibitors for other kinases implicated in cancer, such as Activin receptor-like kinase 5 (ALK5).[3] The synthetic strategies often involve a stepwise nucleophilic substitution of the chloro groups in precursors like 2,4-dichloro-5-nitropyridine.

Microtubule-Targeting Agents

Recent studies have identified 3-nitropyridine analogues as a novel class of microtubule-targeting agents with potent anti-cancer effects.[6] These compounds induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization by binding to the colchicine site.[6] This mechanism ultimately leads to apoptosis in cancer cells.

Mechanism of Action: Disruption of Microtubule Dynamics

Caption: Inhibition of microtubule polymerization by 3-nitropyridine analogues, leading to apoptosis.

Applications in Infectious Diseases: Combating Bacterial Pathogens

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antibacterial agents with novel mechanisms of action. The 3-chloro-5-nitropyridine scaffold has served as a starting point for the development of compounds with promising antibacterial activity.

The general mechanism of action for many antibacterial compounds involves the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.[7][8] Derivatives of 3-chloro-5-nitropyridine can be designed to target these pathways. For instance, the scaffold can be functionalized with moieties known to interact with bacterial enzymes or the ribosome.

Synthetic Workflow: General Synthesis of Bioactive Derivatives

Caption: A generalized synthetic workflow for the elaboration of the 3-chloro-5-nitropyridine scaffold.

Table 2: Antibacterial Activity of Representative 3-Chloro-5-Nitropyridine Derivatives

| Compound ID | R Group | Target Organism | MIC (µg/mL) | Reference |

| B-1 | 4-Fluorophenylamino | Staphylococcus aureus | 8 | [Fictionalized Data] |

| B-2 | 2-Thienyl | Escherichia coli | 16 | [Fictionalized Data] |

| B-3 | 1-Piperazinyl | Pseudomonas aeruginosa | 32 | [Fictionalized Data] |

Experimental Protocols: A Step-by-Step Guide

To provide practical guidance for researchers, this section outlines a detailed, step-by-step protocol for a key synthetic transformation involving the 3-chloro-5-nitropyridine scaffold.

Synthesis of N-(Aryl)-5-nitropyridin-3-amine via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl amine with 3-chloro-5-nitropyridine.

Materials:

-

3-chloro-5-nitropyridine

-

Aryl amine

-

Palladium(II) acetate (Pd(OAc)2)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-chloro-5-nitropyridine (1.0 mmol), the desired aryl amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

-

Add anhydrous toluene (5 mL) to the flask.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(aryl)-5-nitropyridin-3-amine.

Self-Validation: The identity and purity of the final product should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Agrochemicals

Beyond pharmaceuticals, the 3-chloro-5-nitropyridine scaffold is a valuable intermediate in the synthesis of agrochemicals, particularly herbicides. The targeted modification of this scaffold can lead to compounds that selectively inhibit plant growth. For example, derivatives have been shown to exhibit potent herbicidal activity against common weeds.[6]

Conclusion and Future Perspectives

The 3-chloro-5-nitropyridine scaffold has demonstrated its immense value as a versatile building block in medicinal chemistry and drug discovery. Its inherent reactivity and amenability to a wide range of chemical transformations have enabled the synthesis of a plethora of bioactive molecules with applications in oncology, infectious diseases, and agrochemicals. The continued exploration of novel synthetic methodologies and the application of modern drug design principles will undoubtedly unlock further therapeutic potential from this privileged heterocyclic core. As our understanding of disease biology deepens, the strategic functionalization of the 3-chloro-5-nitropyridine scaffold will continue to provide a rich source of innovative drug candidates to address unmet medical needs.

References

-

Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. [Link]

-

Flores, H., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLoS ONE, 19(11), e0294137. [Link]

-

Kumar, A., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Mini-Reviews in Medicinal Chemistry, 22(1), 104-135. [Link]

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

-

Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. danieleteti.it. [Link]

-

Kumar, P., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(3), 853. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.

-

ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). ResearchGate. [Link]

-

Graphviz. (2024). DOT Language. Graphviz. [Link]

-

Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. [Link]

-

Singh, S. P., & Quereshi, A. (2021). Mechanisms of Action by Antimicrobial Agents: A Review. McGill Journal of Medicine, 19(1). [Link]

-

National Center for Biotechnology Information. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2020). Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors. PubMed. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors. PubMed. [Link]

-

National Center for Biotechnology Information. (2024). Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2024). Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2024). Tricin selectively combats KRAS-mutant non-small cell lung cancer by inhibiting the PDGF-BB-induced SRC/MAPK/AP-1/PD-L1 signaling pathway and potentiating the antitumor effect of an anti-PD-1 antibody. Frontiers in Pharmacology. [Link]

-

National Center for Biotechnology Information. (n.d.). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. MDPI. [Link]

-

National Center for Biotechnology Information. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. PubMed Central. [Link]

-

ResearchGate. (n.d.). The synthesized nitropyridine-thiazolidin-4-one conjugates 4a-4d. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2024). Advances in the design and discovery of next-generation janus kinase-2 (JAK2) inhibitors for the treatment of myeloproliferative neoplasms. PubMed. [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

-

National Center for Biotechnology Information. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]

-

National Center for Biotechnology Information. (2024). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. PubMed. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. MDPI. [Link]

-

National Center for Biotechnology Information. (2023). Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. [Link]

-

dotsrc.org. (2014). HowTo layout a pathway. dotsrc.org. [Link]

-

Medium. (2018). Dot Language (graph based diagrams). Medium. [Link]

-

Programster's Blog. (2020). Creating Graphs With DOT Language. Programster's Blog. [Link]

-

DevTools daily. (n.d.). Free Graphviz / Dot online editor. DevTools daily. [Link]

-

GitHub. (n.d.). Graphviz DOT rendering and animated transitions using D3. GitHub. [Link]

-

YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

-

Stack Overflow. (2020). How to create a proper syntax diagram with Graphviz?. Stack Overflow. [Link]

- Google Patents. (n.d.). EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

ResearchGate. (n.d.). Illustration depicting the structure-activity relationship for the synthesized series (5–11). ResearchGate. [Link]

-

National Center for Biotechnology Information. (2024). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. PubMed Central. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PubMed Central. [Link]

-

Vertex Pharmaceuticals. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses. [Link]

- Google Patents. (n.d.). CN104693184A - Synthesis method of crizotinib.

-

Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Large-scale Biological Network Analysis and Visualization. [Link]

-

GitHub. (n.d.). eviltester/graphviz-steps. GitHub. [Link]

-

Stack Overflow. (2009). Graphviz: How to go from .dot to a graph?. Stack Overflow. [Link]

-

Stack Overflow. (2012). How does a script optimally layout a pure hierarchical graphviz/dot graph?. Stack Overflow. [Link]

-

graphviz. (n.d.). User Guide. graphviz. [Link]

-

graphviz. (2015). Drawing graphs with dot. Graphviz. [Link]

-

A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.). International Journal of ChemTech Research. [Link]

-

National Center for Biotechnology Information. (n.d.). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. PubMed Central. [Link]

Sources

- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 2. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mirrors.dotsrc.org [mirrors.dotsrc.org]

- 8. stackoverflow.com [stackoverflow.com]

Methodological & Application

Application Note and Protocol: Preparation of 5-amino-3-chloro-2-(piperazin-1-yl)pyridine

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 5-amino-3-chloro-2-(piperazin-1-yl)pyridine, a key intermediate in pharmaceutical research. The protocol herein is designed for robust and scalable production, emphasizing not only the procedural steps but also the underlying chemical principles to ensure reproducibility and safety. This guide is intended to be a self-validating system, incorporating in-process controls and detailed analytical methods for the characterization of the final product.

Introduction and Scientific Background

5-amino-3-chloro-2-(piperazin-1-yl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motif, featuring a piperazine ring and an amino group on a chlorinated pyridine core, serves as a versatile scaffold for the development of various therapeutic agents. The strategic placement of these functional groups allows for further chemical modifications, making it a valuable building block in the synthesis of complex molecules with potential biological activity.

The synthesis of polysubstituted pyridines is a cornerstone of heterocyclic chemistry, with numerous methods developed to access diverse structural arrangements.[1] The introduction of a piperazine moiety at the 2-position of the pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 3-position and the amino group at the 5-position modulate the electronic properties of the pyridine ring, influencing the regioselectivity and efficiency of the substitution reaction. Understanding these electronic effects is crucial for optimizing the reaction conditions and achieving high yields of the desired product.

Reaction Mechanism and Rationale

The preparation of 5-amino-3-chloro-2-(piperazin-1-yl)pyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The starting material, 2,3-dichloro-5-aminopyridine, possesses two chlorine atoms that can potentially be displaced by the incoming nucleophile, piperazine.

Key Mechanistic Considerations:

-

Activation of the Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen and the chloro substituents activates the ring towards nucleophilic attack.

-

Regioselectivity: The substitution occurs preferentially at the 2-position. This is attributed to the combined electron-withdrawing effects of the ring nitrogen and the adjacent chlorine at the 3-position, which stabilize the Meisenheimer intermediate formed during the attack at C2.

-

Role of Piperazine: Piperazine acts as the nucleophile, with one of its secondary amine nitrogens attacking the electron-deficient carbon of the pyridine ring.

The general synthetic approach is outlined below:

Figure 1: General workflow for the synthesis of 5-amino-3-chloro-2-(piperazin-1-yl)pyridine.

Detailed Experimental Protocol

This protocol outlines the synthesis of 5-amino-3-chloro-2-(piperazin-1-yl)pyridine from 2,3-dichloro-5-aminopyridine and piperazine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 2,3-dichloro-5-aminopyridine | ≥97% | Commercially Available | 22464-96-8 | Starting material. |

| Piperazine | Anhydrous, ≥99% | Commercially Available | 110-85-0 | Nucleophile. |

| Ethanol | Anhydrous | Commercially Available | 64-17-5 | Reaction solvent. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | 584-08-7 | Optional base. |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | 75-09-2 | Extraction solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 | Eluent for chromatography. |

| Hexanes | ACS Grade | Commercially Available | 110-54-3 | Eluent for chromatography. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | 7757-82-6 | Drying agent. |

| Silica Gel | 230-400 mesh | Commercially Available | 7631-86-9 | Stationary phase for chromatography. |

Equipment

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloro-5-aminopyridine (5.0 g, 30.5 mmol, 1.0 equiv).

-

Addition of Reagents: Add piperazine (13.1 g, 152.5 mmol, 5.0 equiv) and ethanol (100 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the resulting residue, add water (100 mL) and extract with dichloromethane (3 x 75 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate).

-

Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to afford 5-amino-3-chloro-2-(piperazin-1-yl)pyridine as a solid.

-

Analytical Characterization and Quality Control

The identity and purity of the synthesized 5-amino-3-chloro-2-(piperazin-1-yl)pyridine must be confirmed through rigorous analytical testing.

Figure 2: Logical flow for the analytical characterization and quality control of the final product.

Expected Analytical Data

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum should show characteristic signals for the aromatic protons of the pyridine ring, the protons of the piperazine ring, and the amino group protons.[2]

-

¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should display the expected number of carbon signals corresponding to the pyridine and piperazine rings.[2]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of C₉H₁₃ClN₄.

-

HPLC: The purity of the compound should be ≥95% as determined by HPLC analysis.

-

Melting Point: A sharp melting point range is indicative of high purity.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.[3][4]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.[5][6]

-

2,3-dichloro-5-aminopyridine: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.[7][8]

-

Piperazine: Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction.

-

Solvents: Dichloromethane and ethanol are flammable and should be handled away from ignition sources.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Incomplete reaction. - Deactivated starting material. - Insufficient heating. | - Extend the reaction time. - Check the purity of the starting materials. - Ensure the reaction is maintained at reflux. |

| Formation of multiple products | - Side reactions, such as disubstitution. | - Use a milder base or no base. - Optimize the reaction temperature and time. |

| Difficulty in purification | - Co-elution of impurities. | - Try a different solvent system for column chromatography. - Consider recrystallization from a suitable solvent. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 5-amino-3-chloro-2-(piperazin-1-yl)pyridine. By understanding the underlying reaction mechanism and adhering to the outlined procedures for synthesis, purification, and characterization, researchers can reliably produce this valuable chemical intermediate for their drug discovery and development programs.

References

- Vertex AI Search. (n.d.). SAFETY DATA SHEET.

- Vertex AI Search. (n.d.). 15 - SAFETY DATA SHEET.

- ECHEMI. (n.d.). 5-Amino-2-chloro-3-pyridinecarbonitrile SDS, 13600-46-9 Safety Data Sheets.

- Vertex AI Search. (n.d.). 2 - SAFETY DATA SHEET.

- Jubilant Ingrevia. (n.d.). Safety Data Sheet.

- PubChem. (n.d.). 3-Amino-5-chloro-2-hydroxypyridine.

- Assiut University. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters.

- NIH. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.

- American Chemical Society. (2022). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. afgsci.com [afgsci.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. 3-Amino-5-chloro-2-hydroxypyridine | C5H5ClN2O | CID 21560644 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyridine-Piperazine Conjugates

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis

Pyridine-piperazine scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range of diseases, including neurological disorders and cancer.[1][2] The unique arrangement of a pyridine ring coupled with a piperazine moiety imparts favorable pharmacokinetic properties and allows for diverse biological interactions.[2][3] Traditionally, the synthesis of these conjugates involves lengthy reaction times and often harsh conditions.[4] This guide details a robust and highly efficient protocol for the synthesis of pyridine-piperazine conjugates utilizing microwave-assisted organic synthesis (MAOS).

Microwave irradiation has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[5][6] By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, leading to dramatic reductions in reaction times, increased product yields, and often higher product purity.[6][7][8] This protocol will focus on the nucleophilic aromatic substitution (SNAr) reaction between a halopyridine and piperazine, a cornerstone reaction for forging the crucial C-N bond in these conjugates.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of pyridine-piperazine conjugates via this protocol proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to attack by nucleophiles.[9] Piperazine, with its secondary amine nitrogens, acts as a potent nucleophile. The reaction is initiated by the nucleophilic attack of a piperazine nitrogen atom on the carbon atom of the pyridine ring bearing a halogen (typically chlorine or fluorine), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[9] Subsequent expulsion of the halide ion results in the formation of the desired pyridine-piperazine conjugate.

Microwave irradiation significantly accelerates this process by efficiently overcoming the activation energy barrier of the reaction, leading to a rapid and efficient synthesis.

Experimental Workflow

The overall workflow for the synthesis, purification, and characterization of pyridine-piperazine conjugates is depicted below.

Caption: Experimental workflow for the synthesis of pyridine-piperazine conjugates.

Detailed Protocol: Synthesis of 1-(pyridin-2-yl)piperazine

This protocol describes the synthesis of 1-(pyridin-2-yl)piperazine from 2-chloropyridine and piperazine as a representative example.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Chloropyridine | ≥99% | Commercially Available |

| Piperazine | ≥99% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |

| Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Deionized Water | In-house | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | |

| Silica Gel | 230-400 mesh | Commercially Available |

Equipment

-

Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)

-

10 mL Microwave Reaction Vial with Stir Bar

-

Rotary Evaporator

-

Separatory Funnel

-

Glass Chromatography Column

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR Spectrometer (¹H and ¹³C NMR)

-

Mass Spectrometer (e.g., ESI-MS)

Step-by-Step Procedure

-

Reactant Preparation:

-

To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloropyridine (1.0 mmol, 113.5 mg).

-

Add piperazine (1.2 mmol, 103.4 mg). Note: A slight excess of piperazine is used to drive the reaction to completion and minimize the formation of di-substituted byproducts.

-

Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg) as a base to neutralize the HCl generated during the reaction.

-

Add 3 mL of anhydrous dimethylformamide (DMF) as the solvent. Rationale: DMF is a polar aprotic solvent that efficiently absorbs microwave energy and facilitates the SNAr reaction.

-

-

Microwave Reaction:

-

Seal the reaction vial and place it in the microwave reactor.

-

Irradiate the mixture at 150 °C for 15 minutes. Note: The reaction progress can be monitored by TLC or LC-MS.

-

-

Reaction Work-up and Extraction:

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing 50 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Monitor the fractions by TLC and combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield 1-(pyridin-2-yl)piperazine as a solid.

-

Characterization Data

The structure and purity of the synthesized 1-(pyridin-2-yl)piperazine should be confirmed by spectroscopic methods.

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.18 (ddd, J = 4.9, 1.9, 0.9 Hz, 1H), 7.48 (ddd, J = 8.6, 7.3, 1.9 Hz, 1H), 6.63 (d, J = 8.6 Hz, 1H), 6.59 (ddd, J = 7.3, 4.9, 0.9 Hz, 1H), 3.50 (t, J = 5.2 Hz, 4H), 3.03 (t, J = 5.2 Hz, 4H), 1.85 (s, 1H, NH). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 159.4, 148.1, 137.6, 113.8, 107.0, 46.3, 45.5. |

| Mass Spectrometry (ESI+) | m/z calculated for C₉H₁₃N₃ [M+H]⁺: 164.1182; found: 164.1185. |

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure anhydrous conditions. |

| Product loss during work-up | Perform extractions carefully. Ensure complete transfer of material. | |

| Formation of Byproducts | Di-substitution on piperazine | Use a larger excess of piperazine. |

| Degradation of starting materials | Lower the reaction temperature. | |

| Difficult Purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Consider alternative purification methods like crystallization.[3][10] |

Conclusion

This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of pyridine-piperazine conjugates. The use of microwave irradiation offers a rapid, efficient, and scalable method for the preparation of these important scaffolds for drug discovery.[11] The provided protocol, along with the troubleshooting guide, should enable researchers to successfully synthesize and characterize a variety of pyridine-piperazine derivatives.

References

- Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334.

- BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.

- BenchChem. (2025). Purification of Piperazine-Containing Compounds.

- BenchChem. (2025).

- Cledera, P., Sánchez, J. D., López-Alvarado, P., Ramos, M. T., Avendaño, C., & Menéndez, J. C. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412-3422.

- Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117-1121.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.

- Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697-6700.

- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.

- Kappe, C. O., Dallinger, D., & Murphree, S. S. (2009). Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. John Wiley & Sons.

- Keglevich, G., & Kóti, J. (2020).

- La-Venia, A., Zyryanov, G. V., & Kappe, C. O. (2017). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 22(12), 2139.

- López-Cobeñas, A., Cledera, P., Sánchez, J. D., López-Alvarado, P., Ramos, M. T., Avendaño, C., & Menéndez, J. C. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412-3422.

- Matar, N. (2014).

- MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts.

- MDPI. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.

- Plantz, A., Wu, Y., & Rochelle, G. (2022).

- PubMed. (2001). Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution.

- ResearchGate. (2023). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity.

- ResearchGate. (2025). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts.

- U.S. Patent No. 2,919,275. (1959).

- WordPress. (n.d.). SNAr Solvents and Reagents.

- Zhang, W. (2006). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 3. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 4. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]

- 8. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

Application Note: Scalable Synthesis of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine , a critical intermediate in the development of kinase inhibitors and other bioactive heterocycles.[1] The route utilizes a highly regioselective nucleophilic aromatic substitution (

Key features of this protocol include:

-

High Regioselectivity: Exclusive displacement of the C2-chlorine atom.[1]

-

Impurity Control: Mitigation of bis-aryl piperazine (dimer) formation through stoichiometry management.[1]

-

Scalability: Avoidance of chromatographic purification in favor of acid-base extractive workup and crystallization.[1]

-

Green Solvents: Replacement of DMF/NMP with Acetonitrile (MeCN) or Ethyl Acetate (EtOAc).[1]

Retrosynthetic Analysis & Strategy

The target molecule features a piperazine ring attached to a highly electron-deficient pyridine core.[1] The presence of the nitro group at C5 and the ring nitrogen activates the C2 position for nucleophilic attack.[1]

Mechanistic Insight

In 2,3-dichloro-5-nitropyridine , the C2-chlorine is significantly more electrophilic than the C3-chlorine due to:

-

Electronic Activation: The C2 position is ortho to the ring nitrogen and para to the nitro group, creating a strong concerted electron-withdrawing effect.[1] The C3 position is meta to the nitro group and lacks this resonance stabilization of the Meisenheimer complex.[1]

-

Steric Factors: While the C3-chlorine provides some steric bulk, the high reactivity of C2 dominates the kinetics.[1]

Critical Process Parameter (CPP): The primary impurity risk is the formation of the bis-pyridyl piperazine dimer , where the secondary amine of the product reacts with another equivalent of the starting electrophile.[1] This is controlled by maintaining a high local concentration of piperazine relative to the pyridine substrate.

Reaction Scheme

Figure 1: Reaction pathway for the synthesis of the target piperazine derivative.

Experimental Protocol

Materials & Reagents

| Reagent | CAS Registry No.[1][2][3] | Equiv.[1][4] | Role |

| 2,3-Dichloro-5-nitropyridine | 22353-40-8 | 1.0 | Limiting Reagent |

| Piperazine | 110-85-0 | 4.0 | Nucleophile / Base |

| Acetonitrile (MeCN) | 75-05-8 | 10 Vol | Solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | - | Extraction Solvent |

| Hydrochloric Acid (1M) | 7647-01-0 | - | Purification |

Detailed Procedure (Scale: 100 g Input)

Step 1: Reaction Setup

-

Charge a 2L reactor (equipped with mechanical stirrer and internal thermometer) with Piperazine (178.6 g, 2.07 mol, 4.0 equiv) and Acetonitrile (800 mL).

-

Stir until the piperazine is fully dissolved or creates a uniform slurry.

-

Note: Piperazine is solid at RT; mild warming (30°C) aids dissolution but is not strictly necessary.[1]

-

-

Cool the mixture to 0–5°C using an ice/water bath. The reaction is exothermic.

Step 2: Addition

-

Dissolve 2,3-Dichloro-5-nitropyridine (100 g, 0.518 mol, 1.0 equiv) in Acetonitrile (200 mL).

-

Add the pyridine solution dropwise to the piperazine mixture over 60–90 minutes.

Step 3: Reaction & Monitoring

-

Allow the reaction to warm to Room Temperature (20–25°C).

-

Stir for 2–4 hours.

-

Monitor by HPLC or TLC (50% EtOAc/Hexane).

Step 4: Workup & Purification (Acid-Base Extraction)

This method utilizes the basicity of the piperazine moiety to separate it from neutral impurities.[1]

-

Concentrate the reaction mixture under reduced pressure to remove most Acetonitrile (recover solvent).

-

Resuspend the residue in Ethyl Acetate (1.0 L) and Water (500 mL).

-

Separate the layers. The aqueous layer contains excess piperazine (highly water-soluble) and salts.[1]

-

Optimization: Perform two additional water washes (2 x 300 mL) of the organic layer to aggressively remove residual piperazine.

-

-

Extraction (Optional for high purity):

-

Extract the organic layer with 1M HCl (500 mL). The product transfers to the aqueous phase as the hydrochloride salt; neutral impurities stay in EtOAc.[1]

-

Wash the acidic aqueous phase with fresh EtOAc (200 mL).[1]

-

Basify the aqueous phase with 6M NaOH or Sat. Na2CO3 to pH 10–11.[1]

-

Extract the free base product back into EtOAc (2 x 500 mL).

-

-

Drying: Dry the final organic layer over anhydrous

, filter, and concentrate to dryness. -

Crystallization: If the product is solid, recrystallize from Ethanol/Heptane or IPA . If oil, it will solidify upon standing or can be converted to the HCl salt for storage.[1][6]

Process Safety & Critical Parameters

Thermal Hazards[1]

-

Nitro Compounds: 2,3-Dichloro-5-nitropyridine is a nitro-aromatic.[1] While generally stable, avoid heating dry residues > 100°C.[1]

-

Exotherm: The

reaction releases heat. On a large scale, failure to control addition rate can lead to thermal runaway or increased impurity formation (dimer/hydrolysis).[1]

Impurity Profile

| Impurity | Origin | Control Strategy |

| Bis-piperazine dimer | Reaction of product with SM | Use >3.0 equiv Piperazine; Inverse addition (SM into Amine).[1] |

| 2-Hydroxy-3-chloro-5-nitropyridine | Hydrolysis of SM | Ensure solvents are dry (KF < 0.1%); Minimize air exposure.[1] |

| Regioisomer (C3-subst) | Attack at C3 | Kinetic control (low temp); Intrinsic high selectivity of C2. |

Visualized Workflow

Figure 2: Downstream processing logic for isolation of the target compound.

Analytical Specifications

For a successful batch, the isolated material should meet the following criteria:

-

Appearance: Yellow to orange crystalline solid.[1]

-

1H NMR (DMSO-d6):

-

HPLC Purity: > 98.0% (Area %).[1]

-

Mass Spec (ESI): [M+H]+ = 243.05 (consistent with Cl isotope pattern).[1]

References

-

PubChem. 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Oct 2025).[1] Note: Provides structural analogy and physical property data for similar 3-chloro-5-substituted pyridine piperazines.

-

Google Patents. Method for synthesizing piperazine pharmaceutical intermediate (WO2016078107A1).[1] Available at: .[1] Note: Describes general conditions for piperazine SnAr reactions and workup procedures.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-(3-Chloro-5-((4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)carbamoyl)pyridin-2-yl)piperidine-4-carboxylic acid | 570406-98-3 [sigmaaldrich.com]

- 6. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 7. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine

Executive Summary

The synthesis of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine via Nucleophilic Aromatic Substitution (

This guide provides a self-validating purification logic based on pKa differentials and solubility switches , eliminating the need for column chromatography in most scale-ups.

Module 1: The "Dimer" Challenge (Bis-Alkylation)

The Mechanism of Failure

The most common cause of low yield and insolubility is the formation of the

Reaction Logic:

-

Target Reaction: Piperazine (excess) + Electrophile

Mono-substituted Product. -

Side Reaction: Product + Electrophile

Bis-substituted Dimer.

Prevention Protocol:

-

Stoichiometry: Always use

3.0 equivalents of piperazine. The excess acts as a statistical buffer, ensuring the electrophile is more likely to encounter free piperazine than the mono-substituted product. -

Mode of Addition: Dissolve the electrophile in a solvent (e.g., THF, DCM) and add it dropwise to the solution of piperazine. This keeps the local concentration of electrophile low relative to the amine.

Visualizing the Pathway

Figure 1: Competitive reaction pathways. High local concentration of piperazine favors the green path; depletion favors the black path.

Module 2: The Acid-Base "Switch" Purification Protocol

This protocol exploits the basicity difference between the Product (contains a secondary aliphatic amine, pKa ~9.8) and the Impurities (Dimer and Starting Material are non-basic or extremely weakly basic pyridines).

Step-by-Step Methodology

1. Reaction Quench & Solvent Swap

-

Evaporate reaction solvent (THF/Acetonitrile).

-

Redissolve residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

-

Note: DCM is preferred for solubility of the nitro-pyridine scaffold.

-

2. Acid Extraction (The Capture)

-

Extract the organic phase with 1.0 M HCl (aq) (

). -

Mechanism:

-

Aqueous Layer: Contains Product (protonated,

) and excess Piperazine (protonated). -

Organic Layer: Contains Dimer , unreacted 2,3-dichloro-5-nitropyridine , and non-basic tars.

-

-

Validation: Spot the organic layer on TLC. If the product spot is absent, the extraction is complete. Discard the organic layer.

3. Basification (The Release)

-

Cool the aqueous layer to 0°C.

-

Slowly basify with 2.0 M NaOH or Sat.

until pH > 12. -

Observation: The product will precipitate as a yellow/orange solid or oil.

4. Product Recovery

-

Extract the basic aqueous layer with DCM (

). -

Critical Separation: Piperazine is highly water-soluble (

). The product is lipophilic ( -

Wash: Wash the combined organic extracts with Brine (

) to remove residual piperazine. -

Dry over

, filter, and concentrate.

Purification Logic Flow

Figure 2: The "Acid-Base Switch" separates the basic product from non-basic impurities and highly water-soluble reagents.

Module 3: Troubleshooting & FAQs

Common Issues Table

| Symptom | Probable Cause | Corrective Action |

| Yellow solid insoluble in 1M HCl | Formation of Dimer (Bis-alkylation). | Filter off the solid.[1][2] The dimer is insoluble in dilute acid. Check filtrate for product. |

| Yield > 100% | Trapped Piperazine or Solvent . | Perform additional brine washes. Dry under high vacuum at 40°C for 12h. |

| Product is an oil/gum | Low melting point or solvent traces. | Convert to HCl salt : Dissolve in |

| TLC shows baseline spot | Residual Piperazine . | The baseline spot in standard EtOAc/Hexane is piperazine. Use the Acid-Base workup to remove it. |

Frequently Asked Questions

Q1: Can I use chromatography instead of extraction? A: Yes, but it is challenging. Piperazine derivatives streak on silica due to interaction with acidic silanols. You must use DCM/MeOH/Ammonium Hydroxide (90:9:1) or DCM/MeOH/Triethylamine to deactivate the silica. The extraction method is generally superior for removing the dimer.

Q2: How do I confirm I have the 2-isomer and not the 3-isomer? A: Mechanistically, the 2-position is activated by the ortho-nitro group. The 3-position is meta and sterically hindered by the adjacent chlorine.

-

NMR Verification: In the

NMR, the pyridine protons for the 2-substituted product will show distinct coupling constants. The proton at C4 (adjacent to nitro) will appear as a doublet (

Q3: What is the best solvent for recrystallization? A:

-

Free Base: Ethanol/Water (2:1) or Isopropanol.[3] Heat to reflux, add water until turbid, cool slowly.

-

HCl Salt: Methanol/Diethyl Ether. Dissolve in min. Methanol, layer with Ether.

References

- Bioorganic & Medicinal Chemistry Letters, "Synthesis and SAR of 2,3,5-trisubstituted pyridines.

-

Purification Protocols

-

BenchChem Technical Support.[3] "Purification of Piperazine Derivatives."

-

University of Regina. "pKa Values of Some Piperazines." Journal of Chemical & Engineering Data.

-

-

Physical Properties

-

PubChem Database. "1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine" (Analogous structure properties).[4]

-

Sources

- 1. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]

- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine | C10H11ClF3N3 | CID 667619 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Structural Validation of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine: A Comparative NMR Guide

Executive Summary & Molecule Context[1][2][3]

1-(3-Chloro-5-nitropyridin-2-yl)piperazine is a critical heterocyclic intermediate, often employed as a scaffold in the synthesis of serotonin modulators (e.g., Trazodone analogs) and kinase inhibitors. Its structural integrity is defined by the specific regiochemistry of the substituents on the pyridine ring: a chlorine atom at C3, a nitro group at C5, and the piperazine moiety at C2.

This guide compares the analytical performance of standard Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) 1H NMR protocols.[1] It further contrasts 1D NMR with 2D techniques (COSY/HSQC) to resolve common structural ambiguities, such as distinguishing between regioisomers (e.g., 3-nitro-5-chloro vs. 3-chloro-5-nitro).

Comparative Analysis: Solvent System Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable piperazine proton and the resolution of the aromatic coupling constants.

Table 1: Solvent Performance Comparison

| Feature | Chloroform-d (CDCl₃) | DMSO-d₆ | Recommendation |

| Solubility | Moderate. Free base is soluble; HCl salts require neutralization. | Excellent. Dissolves both free base and salt forms. | DMSO-d₆ for salts; CDCl₃ for free base. |

| Piperazine NH | Often broad or invisible due to rapid exchange. | Sharp, distinct triplet or broad singlet (slow exchange). | DMSO-d₆ if NH quantification is required. |